2,3-Dibromo-5,6-dimethoxypyridine chemical properties
2,3-Dibromo-5,6-dimethoxypyridine chemical properties
An In-depth Technical Guide to 2,3-Dibromo-5,6-dimethoxypyridine for Advanced Chemical Synthesis
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic potential of 2,3-Dibromo-5,6-dimethoxypyridine (CAS No. 106331-71-9). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental data with expert insights into the compound's application as a versatile synthetic building block. We will explore its structural features, predictable spectroscopic signatures, and its significant potential in cross-coupling and nucleophilic substitution reactions, which are pivotal for the construction of complex molecular architectures.
Introduction: The Strategic Value of Substituted Pyridines
Heterocyclic compounds are foundational scaffolds in modern pharmacology and materials science.[1] Among them, the pyridine ring is a privileged structure, present in numerous FDA-approved drugs and clinical candidates. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.[2]
2,3-Dibromo-5,6-dimethoxypyridine is a highly functionalized intermediate. Its unique substitution pattern—featuring two vicinal bromine atoms and two electron-donating methoxy groups—presents a rich platform for selective and sequential chemical modifications. The bromine atoms serve as versatile handles for modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, while the methoxy groups modulate the electronic properties of the pyridine ring.[2][3] This guide will dissect the chemical characteristics of this reagent, offering a roadmap for its effective utilization in complex synthesis endeavors.
Core Physicochemical and Structural Properties
The fundamental properties of a reagent are critical for experimental design, dictating choices for solvents, reaction conditions, and purification methods. The key identifiers and properties for 2,3-Dibromo-5,6-dimethoxypyridine are summarized below.
Table 1: Physicochemical Properties of 2,3-Dibromo-5,6-dimethoxypyridine
| Property | Value | Source |
| CAS Number | 106331-71-9 | [4][5] |
| Molecular Formula | C₇H₇Br₂NO₂ | [5] |
| Molecular Weight | 296.95 g/mol | [6] |
| Canonical SMILES | COC1=C(C(=C(N=C1)Br)Br)OC | N/A |
| InChIKey | SQWUBNSHUMRETN-UHFFFAOYSA-N | [6] |
| Appearance | Solid (Typical) | [6] |
The structure of 2,3-Dibromo-5,6-dimethoxypyridine, rendered below, highlights the key functional groups that define its reactivity.
Caption: Key synthetic transformations of 2,3-Dibromo-5,6-dimethoxypyridine.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical application of this reagent, a generalized, self-validating protocol for a Suzuki-Miyaura coupling is provided. This procedure serves as a robust starting point for synthesis and must be optimized for specific substrates.
Objective: To synthesize a mono-arylated derivative of 2,3-Dibromo-5,6-dimethoxypyridine.
Materials:
-
2,3-Dibromo-5,6-dimethoxypyridine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME/Water mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add 2,3-Dibromo-5,6-dimethoxypyridine, the arylboronic acid, and the base.
-
Evacuation and Backfill: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst. Trustworthiness: Using degassed solvents is critical to prevent oxidative degradation of the catalyst and phosphine ligands.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry. The disappearance of one set of dibromo-isotopic peaks in the MS and the appearance of new aromatic signals in the NMR would validate a successful mono-substitution.
Conclusion
2,3-Dibromo-5,6-dimethoxypyridine is a high-potential building block for chemical synthesis. Its well-defined structure provides two distinct and reactive bromine centers, enabling a wide range of strategic modifications through modern synthetic methods. For scientists in drug discovery and materials science, this compound offers a reliable and versatile platform to generate novel and complex molecular entities. Understanding its core properties and predictable reactivity, as outlined in this guide, is the key to unlocking its full synthetic potential.
References
-
NextSDS. 2,3-dibromo-5,6-dimethoxypyridine — Chemical Substance Information. [Link]
-
ChemUniverse. 2,3-DIBROMO-5,6-DIMETHYLPYRIDINE [P83925]. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
LookChem. 2,3-Dibromo-5,6-dimethylpyridine. [Link]
-
PubChem. 2,3-Dibromo-5,6-dimethylpyridine | C7H7Br2N | CID 14003068. [Link]
-
National Center for Biotechnology Information. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Essential Chemical Building Blocks: The Case of 5-Bromo-2,3-dimethoxypyridine. [Link]
-
Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
-
Quantum Mechanics-Chemistry. Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]
